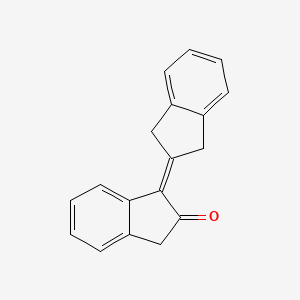

1-(2-Indanylidene)-2-indanone

Beschreibung

Contextualization within Indanone and Indanylidene Chemical Research

Indanone and its derivatives are a well-established class of compounds in organic chemistry, recognized for their versatile applications in the synthesis of natural products and biologically active molecules. nih.gov The core structure, a benzene (B151609) ring fused to a five-membered ring containing a ketone, provides a rigid scaffold that can be functionalized in various ways. Research into indanones has led to the development of numerous synthetic methods, including intramolecular Friedel–Crafts reactions and transition metal-catalyzed cyclizations. nih.govrsc.orgorganic-chemistry.org

Indanylidene compounds, characterized by an exocyclic double bond from the indane ring system, are also of considerable interest. ontosight.ai The reactivity of the indanylidene group makes these compounds valuable intermediates in organic synthesis. For instance, they can participate in various chemical transformations such as aldol (B89426) condensations, cyclization reactions, and electrophilic substitutions. smolecule.com The combination of the indanone and indanylidene moieties in 1-(2-Indanylidene)-2-indanone results in a unique conjugated system that enhances its chemical reactivity and opens up avenues for the construction of complex molecular architectures. smolecule.com

Historical Development of Synthetic Methodologies for Related Conjugated Systems

The synthesis of conjugated systems, particularly α,β-unsaturated ketones (enones), has a rich history in organic chemistry. These motifs are fundamental building blocks in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. clockss.orgresearchgate.net Early methods for the synthesis of conjugated enones often relied on classical reactions such as the aldol condensation, which involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound, followed by dehydration.

Over the decades, a plethora of more sophisticated and efficient methods have been developed. Transition metal-catalyzed reactions, for example, have become indispensable tools for the synthesis of conjugated enones. researchgate.net Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is one such method that has proven effective for preparing indanones and other cyclic enones. organic-chemistry.org Another significant advancement has been the use of ynones (α,β-alkynyl ketones) as versatile precursors. researchgate.netrsc.org Ynones can undergo a variety of transformations, including conjugate additions and cycloadditions, to afford highly functionalized enones. researchgate.net The development of these and other methodologies has provided chemists with a powerful arsenal (B13267) for the construction of complex conjugated systems, laying the groundwork for the synthesis of molecules like 1-(2-Indanylidene)-2-indanone.

Contemporary Significance of 1-(2-Indanylidene)-2-indanone as a Research Scaffold

In contemporary organic chemistry, 1-(2-Indanylidene)-2-indanone and its derivatives are recognized as valuable scaffolds for the synthesis of complex carbo- and heterocyclic compounds. The unique structural and electronic properties of this molecule make it a versatile building block in various synthetic transformations. smolecule.com For example, it can be utilized in annulation reactions to construct fused and spirocyclic frameworks, which are common motifs in natural products and biologically active molecules. rsc.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1,3-dihydroinden-2-ylidene)-1H-inden-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c19-17-11-14-7-3-4-8-16(14)18(17)15-9-12-5-1-2-6-13(12)10-15/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKCIDNECKQVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C2C(=O)CC3=CC=CC=C32)CC4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Strategies for 1 2 Indanylidene 2 Indanone and Its Analogues

Retrosynthetic Analysis and Advanced Precursor Selection for 1-(2-Indanylidene)-2-indanone

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. deanfrancispress.com For 1-(2-Indanylidene)-2-indanone, the most logical disconnection is at the central carbon-carbon double bond. This bond is characteristic of a product from an aldol (B89426) condensation reaction, making the C=C-C=O group a key "aldol retron". ucoz.com

This disconnection simplifies the complex target into two more manageable precursors derived from the indanone framework. The strategy points towards a self-condensation of 2-indanone (B58226) or a crossed-aldol condensation between 1-indanone (B140024) and 2-indanone. In a typical forward synthesis, one indanone molecule would be deprotonated to form a nucleophilic enolate, which would then attack the electrophilic carbonyl carbon of a second indanone molecule. A subsequent dehydration step yields the final α,β-unsaturated ketone structure. researchgate.net

Therefore, the key precursors for the synthesis are 1-indanone and 2-indanone. Advanced synthetic methods are often directed at preparing these fundamental building blocks. For instance, 2-indanone can be prepared via the acid-catalyzed dehydration of indene (B144670) glycol, which is itself formed from the oxidation of indene. orgsyn.org 1-Indanones are commonly synthesized via the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govnih.gov The selection of these precursors is critical, as any substituents on their aromatic rings will be incorporated into the final dimeric structure.

Multi-Step Approaches via Catalytic Reaction Sequences

Modern organic synthesis increasingly relies on catalytic reactions to construct complex molecular scaffolds like indanone with high efficiency and selectivity. These catalytic sequences are crucial for preparing the necessary precursors for 1-(2-Indanylidene)-2-indanone.

Palladium catalysis offers powerful tools for building the indanone core. Recent methodologies have been developed that form the indanone skeleton through concise domino reactions. One such approach involves the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives. nih.govacs.orgfigshare.com This process establishes the indanone structure directly through a C–H activation of the aldehyde group under mild conditions. nih.govacs.org

Another sophisticated strategy is the Catellani reaction, which utilizes norbornene as a transient mediator. In this sequence, a palladium catalyst facilitates the reaction of primary benzamides through sequential ortho-C–H alkylation and ipso-C–N bond cleavage/annulation to yield indanones in moderate to good yields. rsc.org These palladium-catalyzed methods represent advanced routes to the indanone precursors required for the ultimate synthesis of 1-(2-Indanylidene)-2-indanone.

Table 1: Examples of Palladium-Catalyzed Synthesis of Indanone Precursors

| Starting Materials | Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|---|

| o-Bromobenzaldehydes, Norbornene | Palladium catalyst | C-H Annulation | Indanone derivatives | nih.gov, acs.org |

| Primary Benzamides, Norbornene | Palladium catalyst | Catellani Reaction | Indanones | rsc.org |

Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free alternative for synthesis and can offer excellent stereocontrol. While direct organocatalytic synthesis of 1-(2-Indanylidene)-2-indanone is not extensively documented, organocatalysis is highly relevant for both the synthesis of its precursors and for controlling the geometry of the final double bond.

For precursor synthesis, L-proline, an amino acid, has been shown to be an efficient and environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehyde (B1595024) to produce indanones. rsc.orgrsc.org This metal-free method avoids expensive and polluting metal catalysts. rsc.org

In the context of the final structure, controlling the stereochemistry (E/Z isomerism) of the indanylidene double bond is crucial. Organocatalysts, such as chiral amines or phosphoric acids, can create a chiral environment during the condensation/dehydration sequence. This can influence the transition state, favoring the formation of one geometric isomer over the other. For example, organocatalytic cascade reactions involving similar structures like 2-ethylidene 1,3-indandiones have been achieved using catalysts like quinine (B1679958) to control the stereochemical outcome. nih.gov Such principles could be applied to achieve a stereoselective synthesis of the desired isomer of 1-(2-Indanylidene)-2-indanone.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies have been applied to the synthesis of the indanone core that align with these principles.

One of the most common methods for preparing 1-indanones, the intramolecular Friedel-Crafts cyclization, has been adapted to be more environmentally friendly. nih.gov Traditional methods often require harsh conditions and toxic reagents. nih.govpreprints.org Greener alternatives include the use of non-conventional energy sources like microwaves and high-intensity ultrasound, which can improve efficiency and reduce waste. nih.gov Furthermore, the direct dehydrative cyclization of 3-arylpropionic acids is preferred over using acid chlorides because it produces water as the only byproduct. nih.gov The use of sustainable solvents is another key aspect. A Nazarov cyclization to produce an indanone has been successfully performed in 4-methyltetrahydropyran (4-MeTHP), a green solvent, which simplifies the work-up procedure and avoids hazardous chemicals. preprints.org

Metal-free catalytic systems also contribute to greener synthesis. The L-proline catalyzed synthesis of indanones is a prime example of a green, metal-free pathway. rsc.orgrsc.org Catalyst-free methods, such as the one-step reaction of N-alkyl-1-methylthio-2-nitroethenamine with ninhydrin (B49086) hydrate (B1144303) in ethanol, have also been developed to produce indanone-fused systems with very high yields. sioc-journal.cn

Table 2: Comparison of Green Synthesis Methods for 1-Indanones

| Method | Catalyst/Conditions | Key Advantage | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Microwaves, Ultrasound | Increased efficiency, reduced waste | nih.gov |

| Nazarov Cyclization | 4-MeTHP (solvent) | Use of a sustainable solvent, simplified work-up | preprints.org |

| Intramolecular Hydroacylation | L-proline (organocatalyst) | Metal-free, environmentally benign catalyst | rsc.org, rsc.org |

Functionalization and Derivatization Routes of the 1-(2-Indanylidene)-2-indanone Core

Functionalizing the 1-(2-Indanylidene)-2-indanone scaffold allows for the generation of a library of analogues with diverse properties. Derivatization can occur either by using substituted precursors or by direct modification of the core structure.

There are two primary strategies for introducing functional groups onto the 1-(2-Indanylidene)-2-indanone framework:

Synthesis from Functionalized Precursors: This is often the most straightforward approach. Substituted 1-indanone or 2-indanone precursors can be prepared and then used in the condensation reaction. For example, 5-hydroxy- or 6-hydroxy-1-indanones can be alkylated with various alkyl or benzyl (B1604629) bromides to yield alkoxy- and benzyloxy-substituted 1-indanones. nih.gov These functionalized precursors can then be carried forward to produce the final substituted dimeric product. Similarly, studies on the cyclotrimerization of 5-substituted-1-indanones (where the substituent is methyl, t-butyl, chloro, or fluoro) show that a variety of functional groups can be tolerated on the aromatic ring from the outset. researchgate.net

Post-Condensation Modification: This strategy involves the direct chemical modification of the 1-(2-Indanylidene)-2-indanone core. The aromatic rings of the indanone moieties are susceptible to electrophilic aromatic substitution, allowing for the introduction of groups like nitro or halogen atoms. Furthermore, the core structure can be used as a building block in annulation reactions. Analogues such as 2-arylidene 1-indanones react with compounds like 6-amino-1,3-dimethylpyrimidine in the presence of an acid catalyst to build complex, fused polyheterocyclic systems. rsc.org These reactions demonstrate that the indanylidene-indanone core is not merely a final product but also a versatile intermediate for constructing even more complex molecular architectures. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Structure/Scaffold |

|---|---|---|

| 1-(2-Indanylidene)-2-indanone | C₁₈H₁₂O | Indanylidene-indanone |

| 1-Indanone | C₉H₈O | Indanone |

| 2-Indanone | C₉H₈O | Indanone |

| L-proline | C₅H₉NO₂ | Amino Acid Catalyst |

| 2-Vinylbenzaldehyde | C₉H₈O | Aldehyde |

| 3-Arylpropionic acid | Varies | Carboxylic Acid |

| Norbornene | C₇H₁₀ | Bridged Bicyclic Alkene |

| 4-methyltetrahydropyran (4-MeTHP) | C₆H₁₂O | Heterocyclic Ether Solvent |

| Quinine | C₂₀H₂₄N₂O₂ | Alkaloid Organocatalyst |

Stereoselective Transformations at the Exocyclic Double Bond of 1-(2-Indanylidene)-2-indanone

The exocyclic double bond in 1-(2-indanylidene)-2-indanone and its analogues is a key structural feature that dictates the molecule's geometry and potential for stereoisomerism. This bond is a target for various stereoselective transformations, which aim to control the spatial arrangement of substituents, leading to specific E/Z isomers or new chiral centers.

Research into the synthesis of related arylidene indanones has shown that the Knoevenagel or aldol-type condensation reactions used to form the exocyclic double bond can proceed with high stereoselectivity. nih.gov Under basic conditions, the condensation between an indanone and an appropriate aldehyde typically affords a single endo-olefin isomer, predominantly the E-isomer. nih.gov This stereochemical outcome is often anticipated due to the thermodynamic stability of the resulting conjugated system. nih.gov

Beyond the initial formation, the double bond is reactive and can undergo further transformations:

Photochemical Isomerization: The exocyclic double bond in arylidene indanone analogues is susceptible to UV-induced isomerization. nih.gov This property is exploited in the development of light-driven molecular motors, where the absorption of light energy can trigger a reversible E/Z isomerization, leading to controlled molecular motion. In one study, an indanylidene-pyrroline Schiff base framework was investigated for its potential to undergo unidirectional rotation upon photoirradiation, highlighting the dynamic nature of this double bond. researchgate.net

Cycloaddition Reactions: The electron-deficient nature of the exocyclic double bond makes it an excellent dienophile or dipolarophile for cycloaddition reactions. The 1,3-dipolar cycloaddition of azomethine ylides to 2-alkylidene-1-indanones has been shown to produce complex spirocyclic pyrrolidines with high efficiency. researchgate.net These reactions can create multiple new stereocenters in a single, highly controlled step.

Dimerization: Under basic conditions, conjugated 1-indanones can undergo dimerization reactions, leading to complex spirodimers. researchgate.net The stereochemical outcome of these dimerizations can be influenced by the nature of the substituents on the indanone framework.

The table below summarizes key stereoselective transformations targeting the exocyclic double bond of indanone scaffolds.

| Transformation Type | Reagents/Conditions | Key Stereochemical Outcome | Example Application |

| Knoevenagel Condensation | Basic conditions (e.g., NaOH, Cs₂CO₃) | Formation of a single E-isomer | Synthesis of (E)-2-arylidene-1-indanones nih.gov |

| Photochemical Isomerization | UV Light | Reversible E/Z isomerization | Light-driven molecular motors nih.govresearchgate.net |

| 1,3-Dipolar Cycloaddition | Azomethine Ylides | Construction of spiro-pyrrolidine frameworks | Synthesis of highly substituted spirocycles researchgate.net |

| Dimerization | Basic conditions (e.g., Cs₂CO₃) | Formation of spirodimers | Synthesis of complex polycyclic structures researchgate.net |

| Michael Addition | Nucleophiles (e.g., from other indanones) | Creation of bis-indane diketones | Formation of complex adducts rsc.org |

These methodologies demonstrate that the exocyclic double bond is not merely a static structural element but a versatile functional group that allows for the stereocontrolled synthesis of a wide range of complex molecules.

Integration of Flow Chemistry and Automated Synthesis Techniques for Optimized Production

The transition from laboratory-scale batch synthesis to industrial-scale production of fine chemicals like 1-(2-Indanylidene)-2-indanone necessitates the adoption of more efficient, safer, and scalable manufacturing technologies. Flow chemistry, integrated with automated systems, presents a powerful paradigm for optimizing the production of this compound and its analogues. rsc.org

While specific literature on the dedicated flow synthesis of 1-(2-Indanylidene)-2-indanone is not prominent, the principles of flow chemistry can be applied to its known synthetic routes, which typically involve the condensation of 1-indanone or 2-indanone precursors. smolecule.comorgsyn.org A hypothetical modular flow process could involve:

Precursor Synthesis Module: A packed-bed reactor containing a heterogeneous catalyst could be used for the synthesis of the indanone core. For example, the cyclization of certain phenyl-substituted precursors can be achieved using solid-supported acid or metal catalysts, which are well-suited for flow applications. organic-chemistry.org

Condensation Reaction Module: The crucial condensation step to form the exocyclic double bond could be performed in a microreactor or a coiled tube reactor. This setup allows for superior heat and mass transfer compared to batch reactors. rsc.org The precise temperature control is critical for managing the exothermicity of the reaction and minimizing the formation of byproducts, such as those from the Cannizzaro reaction, which have been observed in batch syntheses. nih.gov

In-line Purification/Work-up: A significant advantage of flow chemistry is the ability to integrate purification steps directly into the process stream. mdpi.com This can be achieved using modules for liquid-liquid extraction to remove impurities or by passing the stream through columns containing scavenger resins or solid-supported quenching agents. This "telescoped" approach avoids time-consuming manual work-up and isolation of intermediates. mdpi.com

The integration of automated control systems allows for real-time monitoring of reaction parameters (e.g., temperature, pressure, flow rate) and product quality using in-line analytical techniques (e.g., IR, UV-Vis spectroscopy). This enables rapid optimization of reaction conditions and ensures consistent product quality.

The following table compares the traditional batch synthesis with a potential flow chemistry approach for the production of 1-(2-Indanylidene)-2-indanone.

| Parameter | Traditional Batch Synthesis | Integrated Flow Chemistry Approach |

| Safety | Handling of large volumes of reagents; potential for thermal runaway in exothermic steps. | Small reactor volumes enhance safety; superior heat dissipation prevents thermal runaway. |

| Control & Reproducibility | Difficult to maintain uniform temperature and mixing; potential for batch-to-batch variability. | Precise control over temperature, residence time, and stoichiometry; high reproducibility. rsc.org |

| Efficiency & Yield | Slower reaction times; often requires isolation and purification of intermediates, leading to lower overall yields. mdpi.com | Enhanced reaction rates due to efficient mixing and heat transfer; in-line purification reduces losses. mdpi.com |

| Scalability | Scaling up can be non-linear and challenging, often requiring complete process redesign. | Scalability is achieved by running the system for longer periods ("scaling out") or by using larger reactors without changing fundamental parameters. |

| Byproduct Formation | Prone to side reactions due to poor heat control and long reaction times. nih.gov | Minimized side reactions due to short residence times and precise temperature control. |

By leveraging the principles of flow chemistry and automation, the synthesis of 1-(2-Indanylidene)-2-indanone can be transformed into a more efficient, controlled, and scalable process, suitable for meeting the demands of advanced chemical research and production.

Mechanistic Investigations of Reactions Involving 1 2 Indanylidene 2 Indanone

Detailed Reaction Pathway Elucidation using Kinetic and Isotopic Studies

The elucidation of reaction pathways for transformations involving 1-(2-indanylidene)-2-indanone and its derivatives can be effectively achieved through a combination of kinetic and isotopic labeling studies. These methods provide valuable insights into the rate-determining steps and the nature of transition states.

Kinetic Isotope Effect (KIE): The kinetic isotope effect is a powerful tool for determining the mechanism of a reaction by observing the change in reaction rate upon isotopic substitution. kyoto-u.ac.jpresearchgate.net For reactions involving 1-(2-indanylidene)-2-indanone, substituting a hydrogen atom with deuterium (B1214612) at a position involved in bond breaking or formation in the rate-determining step would lead to a primary kinetic isotope effect (kH/kD > 1). kyoto-u.ac.jp For instance, in a base-catalyzed Michael addition where a C-H bond adjacent to the carbonyl group is broken in the rate-determining enolate formation step, a significant primary KIE would be expected. Conversely, secondary KIEs (where the substituted atom is not directly involved in bond cleavage) can provide information about changes in hybridization at a particular carbon atom. researchgate.net

While specific KIE studies on 1-(2-indanylidene)-2-indanone are not extensively documented, the principles can be applied to its reactions. For example, in a hypothetical E2 elimination reaction to form the exocyclic double bond, a primary KIE would be anticipated if the C-H bond at the 2-position of the indanone is broken in the rate-limiting step.

Hammett Plots: The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgresearchgate.net By plotting the logarithm of the rate constant (k) or equilibrium constant (K) for a series of reactions with substituted reactants against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this plot, the reaction constant (ρ), gives insight into the charge development in the transition state. wikipedia.orgresearchgate.net For nucleophilic additions to the conjugated system of 1-(2-indanylidene)-2-indanone derivatives, a positive ρ value would indicate the development of negative charge in the transition state, consistent with nucleophilic attack being the rate-determining step. iitd.ac.in Nonlinear Hammett plots can suggest a change in the rate-determining step or the reaction mechanism as the substituent is varied. iitd.ac.in

Electrophilic and Nucleophilic Reactivity at Conjugated Systems of 1-(2-Indanylidene)-2-indanone

The conjugated π-system of 1-(2-indanylidene)-2-indanone, which extends over the exocyclic double bond and the carbonyl group, is the primary site for both electrophilic and nucleophilic attack.

Michael Addition: The α,β-unsaturated ketone moiety makes 1-(2-indanylidene)-2-indanone a classic Michael acceptor. researchgate.net Nucleophiles, such as enolates, amines, and thiols, can undergo conjugate addition to the β-carbon of the exocyclic double bond. researchgate.netrsc.org The reaction is typically initiated by the formation of a nucleophile, which then attacks the electrophilic β-carbon. researchgate.net The resulting enolate intermediate is then protonated to give the final product. researchgate.netrsc.org The reactivity in Michael additions can be influenced by the nature of the nucleophile and the substituents on the aromatic rings of the indanone framework. researchgate.net

| Nucleophile | Reaction Conditions | Product Type | Reference |

| Thiol (e.g., Glutathione) | Aqueous solution | Thia-Michael adduct | mdpi.com |

| Enolate of a ketone | Base catalyst (e.g., KOtBu) | Carbon-carbon bond formation | researchgate.net |

| Amine | - | Aza-Michael adduct | researchgate.net |

Electrophilic Addition: While less common than nucleophilic addition, the exocyclic double bond can also undergo electrophilic attack. The regioselectivity of such reactions would be governed by the stability of the resulting carbocation intermediate.

Pericyclic Reactions and Rearrangements Involving the Indanylidene Moiety

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. acs.org The indanylidene moiety can participate in various types of pericyclic reactions, including cycloadditions and sigmatropic rearrangements.

Diels-Alder Reaction: The exocyclic double bond of 1-(2-indanylidene)-2-indanone can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. masterorganicchemistry.comlibretexts.orgnih.gov The reactivity of the dienophile is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. nih.gov Indanone derivatives have been used as dienophiles in the synthesis of complex polycyclic skeletons. beilstein-journals.orgchemistrysteps.com The regioselectivity and stereoselectivity of these reactions are governed by the frontier molecular orbital interactions between the diene and the dienophile. nih.gov

Sigmatropic Rearrangements: Indanone systems can undergo sigmatropic rearrangements, which involve the migration of a σ-bond across a π-system. scispace.com For instance, benzyl (B1604629) alkynyl ethers can undergo a nih.govnih.gov-sigmatropic rearrangement followed by an intramolecular 5-exo-dig cyclization to form substituted 2-indanones. scispace.com The rate of these rearrangements is influenced by the electronic nature of the substituents on the aromatic ring, with electron-donating groups accelerating the reaction, suggesting the development of a positive charge or radical character at the benzylic carbon in the transition state. scispace.com

| Reaction Type | Substrate | Conditions | Product | Reference |

| nih.govnih.gov-Sigmatropic Rearrangement/Cyclization | Benzyl alkynyl ether | 60 °C, Toluene | Substituted 2-indanone (B58226) | scispace.com |

| Diels-Alder Reaction | 4,7-dioxygenated indanone | With 1-methoxybutadiene | 2,3-dihydrobenz[f]indenone skeleton | beilstein-journals.org |

Redox Chemistry and Electron Transfer Processes of 1-(2-Indanylidene)-2-indanone

The redox behavior of 1-(2-indanylidene)-2-indanone is an important aspect of its chemical reactivity. The presence of the carbonyl group and the extended conjugated system allows for both reduction and oxidation reactions.

Reduction: The carbonyl group can be reduced to a hydroxyl group, and the exocyclic double bond can be hydrogenated. The choice of reducing agent will determine the extent of reduction. Catalytic hydrogenation over platinum metal catalysts is an effective method for such transformations. nih.gov

Electron Transfer Processes: Reactions involving 1-(2-indanylidene)-2-indanone can proceed through single-electron transfer (SET) mechanisms, particularly in photochemical or transition-metal-catalyzed reactions. walisongo.ac.id In a SET process, an electron is transferred from a donor to an acceptor, generating radical ion intermediates that can then undergo further reactions. For example, photocatalytic reactions of indanone derivatives can involve the formation of an excited state that engages in electron transfer with a substrate or a catalyst.

Catalyst-Substrate Interactions in Mediated Transformations of Indanone Derivatives

Catalysis plays a crucial role in controlling the reactivity and selectivity of transformations involving indanone derivatives. Both metal-based and organocatalysts have been employed.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been shown to be effective in a variety of transformations of indanone derivatives. For instance, rhodium(II) acetate (B1210297) catalyzes the reactions of 2-diazo-1-indanone with various substrates. nih.gov Cationic rhodium catalysts can mediate the (4+1) cycloaddition of benzocyclobutenones with styrenes to produce 2-indanones. chinesechemsoc.org The catalyst loading and the nature of the ligands can significantly influence the reaction efficiency and selectivity. nih.govchinesechemsoc.orgchinesechemsoc.org

| Catalyst System | Substrate | Reaction Type | Yield | Reference |

| [Rh(C2H4)2Cl]2 / NaBArF | Benzocyclobutenone and Styrene | (4+1) Cycloaddition | up to 65% | chinesechemsoc.org |

| Rhodium/IMes | 1-Indanone (B140024) and Ethylene | Two-Carbon Ring Expansion | up to 85% conversion | nih.gov |

| Rh(cod)2SbF6 / Ph2P(O)H | 2-Styryl ketone | Carboacylation | up to 88% | chinesechemsoc.org |

Organocatalysis: Chiral organocatalysts, such as those based on cinchona alkaloids or squaramides, have been used to achieve enantioselective transformations of indanone derivatives. These catalysts activate the substrate through non-covalent interactions, such as hydrogen bonding, to create a chiral environment that directs the stereochemical outcome of the reaction.

The interaction between the catalyst and the substrate is key to understanding the reaction mechanism. In metal-catalyzed reactions, the substrate typically coordinates to the metal center, which then facilitates the desired transformation through processes like oxidative addition, migratory insertion, and reductive elimination. In organocatalysis, the catalyst forms a complex with the substrate, lowering the energy of the transition state for one enantiomer over the other.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 2 Indanylidene 2 Indanone

Single-Crystal X-ray Diffraction for Definitive Molecular Architecture

The analysis involves irradiating a single crystal of the compound with an X-ray beam and measuring the diffraction pattern of the scattered X-rays. This pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. The resulting structural data are highly accurate and provide a detailed picture of the molecular architecture, including intermolecular interactions such as hydrogen bonding and π-stacking that govern the crystal packing. While a specific crystal structure for 1-(2-indanylidene)-2-indanone is not publicly available, the technique has been successfully applied to numerous indanone derivatives, confirming their structures. mdpi.com

Table 2: Representative Crystallographic Data for an Indanone Derivative Note: This table presents typical crystallographic parameters that would be obtained from a single-crystal X-ray diffraction analysis of a compound like 1-(2-Indanylidene)-2-indanone and is for illustrative purposes.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.789 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1234.5 |

| Z | 4 |

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a crucial analytical technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to gain structural insights.

To analyze a non-volatile organic molecule like 1-(2-indanylidene)-2-indanone by mass spectrometry, soft ionization techniques are required to generate gas-phase ions without significant fragmentation.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules and is compatible with liquid chromatography. It would likely produce a protonated molecule [M+H]+ for 1-(2-indanylidene)-2-indanone, allowing for the accurate determination of its molecular weight.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, particularly useful for high molecular weight compounds, though it is also effective for smaller organic molecules. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte molecules.

Fast Atom Bombardment (FAB): FAB involves bombarding the sample, dissolved in a non-volatile matrix like glycerol, with a high-energy beam of atoms. This technique can produce both molecular ions and fragment ions, providing both molecular weight and structural information.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific ion (typically the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the deduction of its structural components.

For 1-(2-indanylidene)-2-indanone, the fragmentation pathways can be predicted based on the known behavior of related compounds such as 2-arylidene-1-indanone derivatives. nih.gov Common fragmentation pathways for cyclic ketones often involve α-cleavage adjacent to the carbonyl group. In the case of 1-(2-indanylidene)-2-indanone, collision-induced dissociation (CID) of the protonated molecule [M+H]+ would likely lead to characteristic losses of small neutral molecules and the formation of stable fragment ions. The study of these fragmentation pathways provides valuable information for confirming the identity of the compound and for distinguishing it from its isomers. nih.gov

Table 3: Plausible Fragmentation Pathways for 1-(2-Indanylidene)-2-indanone in MS/MS Note: This table outlines potential fragmentation pathways based on the analysis of related indanone structures and is for illustrative purposes.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Pathway |

|---|---|---|---|

| 247.1066 ([M+H]⁺) | CO | 219.1117 | Loss of carbon monoxide from the indanone ring. |

| 247.1066 ([M+H]⁺) | C₇H₇• | 156.0413 | Cleavage leading to a stable tropylium-like cation. |

| 247.1066 ([M+H]⁺) | C₉H₇O• | 130.0777 | Fragmentation involving the indanone moiety. |

Vibrational Spectroscopy for Conformational and Electronic State Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy reveals the characteristic vibrational modes of 1-(2-Indanylidene)-2-indanone. The conjugated system, encompassing two indanone moieties linked by an exocyclic double bond, gives rise to a unique and informative infrared spectrum.

Key vibrational frequencies observed in the FT-IR spectrum of 1-(2-Indanylidene)-2-indanone and related structures provide a fingerprint of its molecular framework. The analysis of indanone-based chalcones, which share structural similarities, indicates that the carbonyl (C=O) stretching vibration is a prominent feature, typically appearing in the range of 1680–1700 cm⁻¹. usm.my The extensive conjugation in 1-(2-Indanylidene)-2-indanone is expected to influence the position of this band.

Table 1: Expected FT-IR Vibrational Bands for 1-(2-Indanylidene)-2-indanone

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (CH₂) |

| 1680 - 1700 | C=O Stretch | Ketone |

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular bonds. For a molecule with a center of symmetry, vibrational modes that are Raman active are often inactive in the IR spectrum, and vice versa (the rule of mutual exclusion). While 1-(2-Indanylidene)-2-indanone lacks a center of symmetry, the relative intensities of vibrational modes can differ significantly between the two techniques.

The C=C stretching vibrations of the conjugated system are expected to produce strong signals in the Raman spectrum due to the high polarizability of the π-electron system. Aromatic ring vibrations would also be prominent. The carbonyl stretch, while observable, may be weaker in the Raman spectrum compared to the FT-IR spectrum. Analysis of the low-frequency region in the Raman spectrum can provide insights into the skeletal vibrations of the entire molecule, offering valuable information about its conformational properties.

Electronic Spectroscopy for Understanding Chromophoric Properties

Electronic spectroscopy techniques are instrumental in characterizing the chromophoric nature of 1-(2-Indanylidene)-2-indanone, which arises from its extensive conjugated system.

UV-Visible Spectroscopy for Conjugation and Electronic Transitions

The extended π-system of 1-(2-Indanylidene)-2-indanone, formed by the fusion of two indanone rings through an exocyclic double bond, results in strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The position of the absorption maximum (λmax) is indicative of the extent of conjugation.

Studies on related (E)-2-benzylidene-1-indanone derivatives have shown absorption maxima in the range of 317 to 411 nm, depending on the solvent and substituents on the benzylidene ring. This suggests that 1-(2-Indanylidene)-2-indanone will also exhibit significant absorption in the UV-A or near-visible region.

The observed absorptions are primarily due to π → π* electronic transitions within the conjugated system. The high molar absorptivity (ε) associated with these transitions is a characteristic feature of highly conjugated molecules. The specific λmax value is sensitive to the planarity of the molecule; a more planar conformation allows for more effective orbital overlap and a smaller HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the absorption maximum. Solvatochromism, a shift in λmax with changing solvent polarity, can also provide information about the nature of the electronic transitions and the polarity of the ground and excited states.

Table 2: UV-Visible Absorption Data for Related Indanone Derivatives

| Compound | λmax (nm) | Solvent |

|---|---|---|

| (E)-2-benzylidene-1-indanone | 317 | Dichloromethane |

| (E)-2-(4-methoxybenzylidene)-1-indanone | 350 | Dichloromethane |

Circular Dichroism (CD) for Chiral Derivatives

While 1-(2-Indanylidene)-2-indanone itself is achiral, the introduction of chiral centers would lead to enantiomeric forms that can be distinguished using Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left- and right-circularly polarized light, a property exhibited only by chiral molecules.

For a chiral derivative of 1-(2-Indanylidene)-2-indanone, the electronic transitions observed in the UV-Vis spectrum would give rise to corresponding signals in the CD spectrum, known as Cotton effects. The sign (positive or negative) and magnitude of these Cotton effects are exquisitely sensitive to the stereochemistry of the molecule.

The CD spectrum would provide valuable information for:

Absolute Configuration Determination: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of a chiral center can be determined.

Conformational Analysis: The conformation of the molecule can significantly influence the CD spectrum. Therefore, CD spectroscopy can be used to study the preferred conformations of chiral derivatives in solution.

The chromophoric nature of the 1-(2-Indanylidene)-2-indanone framework would act as a reporter for the chirality present elsewhere in the molecule, making CD a powerful tool for the stereochemical analysis of its chiral analogues.

Computational and Theoretical Chemistry of 1 2 Indanylidene 2 Indanone

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. masterorganicchemistry.comresearchgate.net It has become a standard technique in chemistry and materials science due to its favorable balance of accuracy and computational cost. masterorganicchemistry.com DFT calculations can predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters, by approximating the exchange-correlation energy, which accounts for the complex interactions between electrons. researchgate.netdergipark.org.tr

For indanone derivatives, DFT is employed to understand their biological activity and chemical reactivity. For instance, studies on 2-benzylidene-1-indanone (B110557) derivatives have used DFT to calculate various quantum chemical parameters to evaluate their potential as anti-inflammatory or anticancer agents. researchgate.netwikipedia.org

Molecular orbital (MO) theory provides a model for understanding chemical bonding and reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. youtube.comresearchgate.net

In a DFT study on 2-benzylidene-1-indanone and its derivatives, the HOMO-LUMO energy gap (ΔE) was calculated to assess biological activity. researchgate.net A smaller energy gap was correlated with higher reactivity. researchgate.net For these types of conjugated systems, the HOMO is typically localized over the π-system, while the LUMO is also distributed across the conjugated bonds, facilitating π→π* electronic transitions. nih.gov

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. mdpi.commdpi.com It provides a localized picture of the chemical bonds, helping to rationalize molecular stability based on charge delocalization from occupied (donor) to unoccupied (acceptor) orbitals. In a study on methyl- and methoxy-substituted indanones, NBO calculations were used to perform a quantitative analysis of the effects of electron density delocalization. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Chalcone Derivative (2-benzylidene-1-indanone) Calculated via DFT Note: This data is for a related compound, 2-benzylidene-1-indanone, and is presented to illustrate the typical output of such calculations.

| Parameter | Value (eV) |

| EHOMO | -6.21 |

| ELUMO | -2.45 |

| Energy Gap (ΔE) | 3.76 |

| Hardness (η) | 1.88 |

| Softness (σ) | 0.53 |

| Electronegativity (χ) | 4.33 |

| Electrophilicity Index (ω) | 4.98 |

| Data derived from a study by El-Aatiaoui et al. on 2-benzylidene-1-indanone derivatives, intended for illustrative purposes. researchgate.net |

DFT calculations are widely used to predict spectroscopic data with high accuracy, aiding in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nrel.govmdpi.com By computing the 1H and 13C NMR spectra for candidate structures and comparing them with experimental data, researchers can confirm molecular structures, including complex stereochemistry. mdpi.comnih.gov Benchmark studies have identified specific combinations of density functionals and basis sets that provide the best accuracy for predicting chemical shifts. nrel.gov For example, a study on 2-(4-methyl)benzylidene-4,7-dimethyl indan-1-one used 13C NMR spectroscopy to identify the α,β-unsaturated carbonyl carbon at 195.74 ppm, a value that could be corroborated with DFT predictions. nih.gov

Similarly, DFT can accurately predict vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. Theoretical calculations help in the assignment of vibrational modes to specific molecular motions, providing a deeper understanding of the molecule's dynamics and bonding. mdpi.com

Table 2: Example of Predicted vs. Experimental 13C NMR Chemical Shifts for an Indanone Derivative Note: This table illustrates the typical correlation between DFT-predicted and experimental NMR data for an indanone derivative. The specific values are hypothetical and for demonstration purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (Carbonyl) | 196.2 | 195.7 |

| Cα (Indanone) | 135.8 | 135.5 |

| Cβ (Indanone) | 145.1 | 144.8 |

| Aromatic C1 | 129.5 | 129.2 |

| Aromatic C2 | 130.4 | 130.1 |

| Based on findings from related indanone structure elucidation studies. nih.govresearchgate.net |

DFT is an invaluable tool for exploring chemical reaction mechanisms. It allows for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net By calculating the activation energies associated with different reaction pathways, chemists can predict the feasibility and selectivity of a reaction. nih.gov

For α,β-unsaturated ketones like 1-(2-indanylidene)-2-indanone, cycloaddition reactions are of significant interest. DFT studies on the [2+2]-cycloaddition between enones and alkenes have been used to explain the regio- and stereochemistry of the products by analyzing the transition state structures and the interaction between the frontier orbitals of the reactants. researchgate.net Such calculations can elucidate whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations are excellent for studying static properties of molecules at their energy minimum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to explore the conformational landscape, study folding processes, and understand protein-ligand interactions. nih.govresearchgate.net

For flexible molecules, MD simulations can identify the most stable conformers and the energy barriers between them. This is crucial for understanding how a molecule like 1-(2-indanylidene)-2-indanone might interact with biological targets. For instance, MD simulations have been used to study the destabilization mechanism of other indanone derivatives that act as microtubule inhibitors, revealing how they induce conformational changes in tubulin. nih.gov A study on various indanedione and indanone derivatives used MD simulations to analyze molecular interactions and calculate binding affinities with target proteins. researchgate.net

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), analyze the topology of scalar fields derived from quantum mechanics, most commonly the electron density. youtube.comnih.gov This approach provides a rigorous definition of atoms within a molecule, chemical bonds, and bond properties based on the topology of the electron density. nih.gov

By locating critical points in the electron density, one can identify bond paths and characterize the nature of chemical interactions (e.g., covalent vs. ionic or hydrogen bonds). researchgate.net Analysis of the Laplacian of the electron density and the energy densities at the bond critical point can further classify the interaction. While no specific QTAIM studies on 1-(2-indanylidene)-2-indanone are available, this methodology has been applied to carbonyl complexes to describe the nature of metal-ligand bonding, distinguishing between electrostatic and covalent contributions. For a conjugated ketone, QTAIM could be used to quantify the degree of electron delocalization and the properties of the C=C and C=O bonds.

Non-Linear Optical (NLO) Property Prediction and Design Principles for Conjugated Ketones

Molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. 1-(2-Indanylidene)-2-indanone, as a conjugated ketone, fits this structural motif.

Computational chemistry, particularly DFT, is instrumental in predicting NLO properties like polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. Theoretical studies on 1-indanone (B140024) compounds have shown that they can possess high NLO responses. nih.gov These studies demonstrate that factors like solvent polarity and the ability to form hydrogen bonds can significantly influence and enhance a molecule's NLO properties. nih.gov The design principles for efficient NLO molecules often involve creating a structure with a low HOMO-LUMO gap to facilitate intramolecular charge transfer (ICT), which is a key mechanism for NLO response.

Exploration of 1 2 Indanylidene 2 Indanone in Materials Science and Chemical Synthesis

Role as a Key Building Block in Advanced Organic Synthesis

The indanone framework is a versatile precursor in the synthesis of complex organic molecules. Its rigid, bicyclic structure provides a robust platform for the construction of more elaborate molecular architectures.

Indanone derivatives are valuable starting materials for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). A methodology for synthesizing fluorinated PAHs, for instance, utilizes 1-indanone (B140024) intermediates which undergo cyclization to form the extended aromatic systems. beilstein-journals.orgnih.gov This general approach suggests that 1-(2-Indanylidene)-2-indanone, with its multiple aromatic rings and reactive carbonyl groups, could potentially serve as a precursor to novel, larger PAHs through carefully designed annulation and aromatization reactions. The synthesis of PAHs is of significant interest due to their applications in optoelectronic materials. researchgate.net

| Precursor Class | Reaction Type | Resulting PAH Structure | Reference |

| 1-Indanone Derivatives | Intramolecular Friedel-Crafts Acylation followed by Cyclization | Fluorinated Polyaromatic Hydrocarbons | beilstein-journals.orgnih.gov |

| Phenylene Triflate | Palladium-Catalyzed Annulative Dimerization | Partially Fused PAHs | researchgate.net |

| 2-Alkyl-1-ethynylbenzene | Ruthenium-Catalyzed Cyclization | 1-Substituted-1H-indene and 1-indanone |

The indanone core is extensively used in the construction of fused heterocyclic ring systems. Various synthetic strategies have been developed to build diverse heterocyclic frameworks by carrying out cyclization reactions with 1-indanone moieties. rsc.orgnorthwestern.edu For example, 2-arylidene-1-indanones can react with aminopyrimidines to form indeno-fused pyridopyrimidine scaffolds. rsc.org Given that 1-(2-Indanylidene)-2-indanone is a type of substituted indanone, it is plausible that it could serve as a scaffold for constructing unique and complex heterocyclic systems. The presence of two indanone units could lead to the formation of novel bis-heterocyclic structures. The synthesis of such compounds is of interest in medicinal chemistry and materials science. nih.govnih.gov

| Indanone Derivative | Reagent | Resulting Heterocyclic System |

| 2-Arylidene-1-indanone | 6-Amino-1,3-dimethylpyrimidine | Indeno-fused pyridopyrimidine |

| Ethyl (3-hydroxy-1H-inden-2-yl)(oxo)-acetate | o-Phenylenediamine | Benzo[d]imidazole |

| Ethyl (3-hydroxy-1H-inden-2-yl)(oxo)-acetate | Thiosemicarbazide | 1,2,4-Triazin-5(2H)-one |

Applications as a Ligand or Precursor in Catalysis

The structural features of indanone derivatives make them suitable for applications in catalysis, either as ligands for metal catalysts or as precursors to catalytically active species.

While there is no specific mention of 1-(2-Indanylidene)-2-indanone in the design of Metal-Organic Frameworks (MOFs), the general principle of using organic molecules as linkers or ligands in MOFs is well-established. nih.govmdpi.com The indanylidene structure, with its potential coordination sites at the carbonyl oxygen atoms, could theoretically be incorporated into a MOF structure. The rigidity of the indanone backbone would be a desirable feature for creating a stable and porous framework. The synthesis of MOFs often involves the self-assembly of metal ions with organic ligands. mdpi.com

Derivatives of indanone have been employed in asymmetric catalysis, where their rigid structure can influence the stereochemical outcome of a reaction. For example, 2-alkylidene-1-indanones have been used in asymmetric cross [10+2] cycloaddition reactions under phase-transfer catalysis, leading to fused frameworks with excellent diastereo- and enantioselectivity. nih.gov The chiral environment created by catalysts bearing indanone-derived ligands can effectively control the approach of reactants, thus leading to high enantiomeric excess in the products. rsc.org This suggests that chiral derivatives of 1-(2-Indanylidene)-2-indanone could potentially be developed as ligands for enantioselective transformations.

| Catalyst/Ligand Type | Reaction | Enantioselectivity | Reference |

| Cinchona-derived phase-transfer catalyst | Asymmetric cross [10+2] cycloaddition of 2-alkylidene-1-indanones | Excellent diastereo- and enantioselectivity | nih.gov |

| Palladium with chiral ligands | Asymmetric allenylic alkylation of indanone-derived β-ketoesters | up to 98% ee | mdpi.com |

| Imidazolidinone organocatalyst | Intramolecular Diels-Alder reaction | High enantioselectivity | researchgate.net |

Development of Optoelectronic Materials Precursors

The conjugated π-system present in arylidene indanones makes them interesting candidates for the development of optoelectronic materials. While specific data for 1-(2-Indanylidene)-2-indanone is not available, related indanone derivatives have been investigated for their electronic properties. The development of new materials for the electronics and optoelectronics industries is an active area of research. researchgate.netwestminster.ac.uk Indanone derivatives are also utilized in the synthesis of dyes and fluorophores. rsc.org

Despite extensive research, information specifically detailing the use of "1-(2-Indanylidene)-2-indanone" within the precise framework of the requested article outline—namely as a monomer for conjugated polymers, a component in organic semiconductor design, and its photochemical reactivity for energy conversion and storage with a mechanistic focus—is not available in the public domain.

The scientific literature extensively covers the broader class of indanone derivatives and their applications in materials science. These studies include the synthesis of indanone-based conjugated polymers for various applications and the design of organic semiconductors incorporating indanone moieties as electron-accepting units. Furthermore, the photochemical reactions of indanones, such as cycloadditions and dimerizations, are well-documented.

However, research that specifically investigates "1-(2-Indanylidene)-2-indanone" for the detailed applications outlined in the user's request could not be located. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this specific chemical compound. The available data is insufficient to populate the requested sections and subsections with the required level of detail and scientific rigor.

Future Perspectives and Emerging Research Avenues for 1 2 Indanylidene 2 Indanone

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and reaction discovery. synthiaonline.com For a molecule like 1-(2-indanylidene)-2-indanone, these computational tools offer the potential to unlock novel reaction pathways and predict reactivity with unprecedented accuracy.

Machine learning models, particularly those based on neural networks and graph-based representations, can be trained on vast datasets of known reactions to predict the outcomes of new chemical transformations. beilstein-journals.orgwbcsd.org For 1-(2-indanylidene)-2-indanone, an α,β-unsaturated ketone, ML algorithms could be employed to predict the regioselectivity and stereoselectivity of various addition reactions. For instance, in Michael additions, predicting whether a nucleophile will add to the β-carbon of the exocyclic double bond or the endocyclic carbonyl group can be challenging. An ML model could be trained on a dataset of similar reactions to predict the favored product under different conditions with high fidelity. researchgate.net

Table 1: Potential Applications of AI/ML in the Study of 1-(2-Indanylidene)-2-indanone

| Application Area | Specific AI/ML Tool/Technique | Potential Outcome |

| Reaction Outcome Prediction | Graph Neural Networks (GNNs), Random Forest Models | Accurate prediction of major and minor products in addition and cycloaddition reactions. researchgate.netsemanticscholar.org |

| Retrosynthetic Analysis | Transformer-based models, Monte Carlo Tree Search | Discovery of novel, efficient, and sustainable synthetic routes. chemcopilot.comnih.gov |

| Reaction Condition Optimization | Bayesian Optimization, Reinforcement Learning | Identification of optimal temperature, solvent, and catalyst for known and new reactions. |

| Spectra Prediction | Deep Learning models | Prediction of NMR, IR, and other spectral data to aid in characterization of new derivatives. |

Sustainable Synthesis and Circular Economy Approaches for Indanone Derivatives

The principles of green chemistry and the circular economy are increasingly guiding the development of chemical processes. Future research on 1-(2-indanylidene)-2-indanone will undoubtedly focus on developing more sustainable synthetic methods and considering the entire lifecycle of the molecule.

Current syntheses of indanone derivatives often rely on traditional methods that may involve harsh reagents and generate significant waste. researchgate.net Future efforts will likely explore greener alternatives, such as:

Catalytic Methods: Employing highly efficient and recyclable catalysts, including metal-organic frameworks (MOFs) or enzyme-based systems, to minimize waste and energy consumption.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation. A photocatalytic radical cascade cyclization for the synthesis of indanone derivatives has been successfully implemented in a continuous flow setup. acs.org

From a circular economy perspective, the focus extends beyond the synthesis to the entire product lifecycle. wbcsd.org This involves designing processes where waste streams are minimized and, where possible, valorized. For the synthesis of indanone derivatives, this could involve:

Waste Valorization: Investigating methods to convert byproducts from the synthesis into valuable chemicals or materials. rsc.org

Lifecycle Assessment (LCA): Conducting comprehensive LCAs to evaluate the environmental impact of different synthetic routes, from raw material extraction to final product disposal. semanticscholar.orgrsc.orgresearchgate.netmdpi.com This allows for a holistic comparison of the sustainability of various approaches.

Biodegradable Derivatives: Designing derivatives of 1-(2-indanylidene)-2-indanone that are biodegradable, reducing their environmental persistence.

Exploration of Novel Reactivity Patterns and Unconventional Transformations of 1-(2-Indanylidene)-2-indanone

The rich chemical functionality of 1-(2-indanylidene)-2-indanone, particularly its conjugated π-system, makes it a prime candidate for exploring novel and unconventional chemical transformations. As an exocyclic α,β-unsaturated ketone, it can participate in a wide range of reactions beyond standard additions. arkat-usa.orgresearchgate.net

Future research could focus on:

Cycloaddition Reactions: While Diels-Alder and other cycloaddition reactions are known for enones, exploring unconventional cycloadditions with 1-(2-indanylidene)-2-indanone could lead to the synthesis of complex polycyclic and spirocyclic frameworks. beilstein-journals.org This includes [3+2] cycloadditions with various dipoles to generate novel heterocyclic systems.

Photochemical Transformations: The conjugated system of 1-(2-indanylidene)-2-indanone makes it susceptible to photochemical reactions. Irradiation could induce intramolecular cyclizations or cycloadditions with other molecules, leading to structurally unique products that are not accessible through thermal methods. tum.de Photocatalysis, in particular, offers a green and efficient way to initiate radical cascade reactions for the synthesis of indanone derivatives. acs.orgnih.gov

Asymmetric Catalysis: The development of enantioselective reactions is a cornerstone of modern organic synthesis. Future work will likely focus on the asymmetric hydrogenation, epoxidation, or Michael addition to the exocyclic double bond of 1-(2-indanylidene)-2-indanone, providing access to chiral indanone derivatives with potential applications in medicinal chemistry.

Table 2: Potential Novel Reactions of 1-(2-Indanylidene)-2-indanone

| Reaction Type | Potential Reagents/Conditions | Expected Product Class |

| [3+2] Cycloaddition | Azomethine ylides, nitrones, nitrile oxides | Spiro-pyrrolidinyl or isoxazolidinyl indanones |

| Photochemical [2+2] Cycloaddition | Alkenes, alkynes under UV irradiation | Fused cyclobutane (B1203170) or cyclobutene (B1205218) derivatives |

| Asymmetric Michael Addition | Chiral organocatalysts with soft nucleophiles | Enantioenriched 3-substituted indanone derivatives |

| Pauson-Khand Reaction | Dicobalt octacarbonyl, alkynes | Fused cyclopentenone derivatives |

Interdisciplinary Research with Advanced Engineering Materials

The unique electronic and photophysical properties of the indanone core suggest that 1-(2-indanylidene)-2-indanone and its derivatives could find applications in the field of advanced engineering materials. rsc.org This interdisciplinary research area bridges organic chemistry with materials science and engineering.

Potential applications include:

Organic Electronics: The extended π-conjugation in 1-(2-indanylidene)-2-indanone makes it a potential building block for organic semiconductors. By incorporating this moiety into larger polymeric or small-molecule systems, it may be possible to develop new materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Nonlinear Optical (NLO) Materials: Molecules with extended π-systems and significant charge transfer character can exhibit large second- or third-order NLO properties. nih.gov The donor-π-acceptor nature of appropriately substituted 1-(2-indanylidene)-2-indanone derivatives could be exploited for applications in optical communications and data storage. plu.mxresearchgate.net

Conducting Polymers: If 1-(2-indanylidene)-2-indanone can be functionalized with polymerizable groups, it could be used as a monomer for the synthesis of novel conducting polymers. scribd.com The indanone unit could be used to tune the electronic properties and processability of the resulting materials.

The exploration of these interdisciplinary avenues will require close collaboration between synthetic chemists, materials scientists, and physicists to design, synthesize, and characterize new materials with tailored properties.

Q & A

Q. Basic Research Focus

- ¹H NMR : Expect aromatic proton resonances between δ 7.2–7.4 ppm (indenyl protons) and ketone-related signals near δ 3.8–4.0 ppm. Spin-spin coupling in the indanylidene moiety may produce distinct splitting patterns .

- HRMS : Accurate mass analysis (e.g., m/z ± 0.0008 tolerance) confirms molecular formula. For example, a derivative with C₁₇H₁₇N₃OS shows [M+H]⁺ at 312.1179 .

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) are indicative of the indanone scaffold.

What strategies are recommended for functionalizing the indanone scaffold to introduce electron-withdrawing or donating groups while maintaining structural integrity?

Q. Advanced Research Focus

- Electrophilic Aromatic Substitution : Halogenation or nitration at the para position of the indanone ring, followed by cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .

- Condensation Reactions : React 2-indanone with hydrazines or thiosemicarbazides to form hydrazones or thiosemicarbazones, which are precursors for bioactive compounds .

- Steric Considerations : Bulky substituents (e.g., para-diphenyl groups) may hinder dimerization, as seen in isoindenone derivatives, necessitating controlled reaction temperatures and catalysts .

How should researchers design experiments to optimize reaction conditions for synthesizing 1-(2-Indanylidene)-2-indanone, considering variables like temperature, catalysts, and solvent systems?

Q. Methodological Guidance

- Objective-Driven Design : Define critical milestones (e.g., achieving >90% yield) and allocate tasks (e.g., catalyst screening, solvent optimization) across the team .

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature: 25–80°C; solvents: THF vs. DCM). Monitor progress via TLC or in situ IR.

- Troubleshooting : If cyclization fails, evaluate steric hindrance or electronic effects using computational modeling (not covered in evidence) or literature analogs (e.g., isoindenone dimerization in ).

When encountering contradictory yield data in the synthesis of 2-indanone derivatives, what analytical approaches can confirm the accuracy of reported procedures?

Q. Data Contradiction Analysis

- Reproducibility Protocols : Follow primary literature methods (e.g., NaH-mediated cyclization in ) and document deviations (e.g., inert atmosphere vs. ambient conditions) .

- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., over-oxidation species or dimerization byproducts) .

- Yield Optimization : Compare yields under varying conditions (e.g., 76% for a thiosemicarbazone derivative vs. lower yields in umpolung routes ). Adjust stoichiometry or catalyst loading iteratively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.